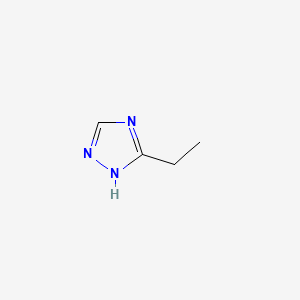

3-Ethyl-1H-1,2,4-triazole

Overview

Description

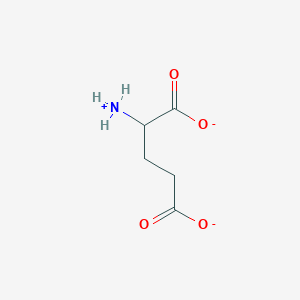

3-Ethyl-1H-1,2,4-triazole is a derivative of 1,2,4-triazole, a heterocyclic compound that contains two carbon atoms and three nitrogen atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 3-Ethyl-1H-1,2,4-triazole, has been a topic of interest in recent years . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

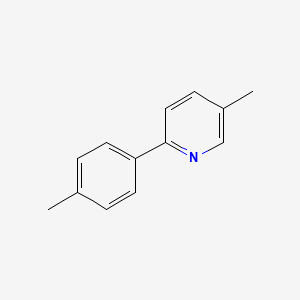

The molecular structure of 3-Ethyl-1H-1,2,4-triazole, like other 1,2,4-triazole derivatives, includes three nitrogen atoms and two carbon atoms . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Scientific Research Applications

Drug Discovery

3-Ethyl-1H-1,2,4-triazole derivatives have been extensively explored in drug discovery due to their potential therapeutic properties. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, anti-malarial, and anti-leishmanial effects . The triazole ring serves as a core structure in many pharmaceuticals due to its resemblance to the peptide bond.

Organic Synthesis

In organic chemistry, 3-Ethyl-1H-1,2,4-triazole is utilized as a building block for synthesizing various complex molecules. Its versatility in chemical reactions allows for the creation of diverse compounds with potential applications in different fields of chemistry .

Polymer Chemistry

The triazole ring can be incorporated into polymers to enhance their properties. For instance, triazole-containing polymers may exhibit improved thermal stability, mechanical strength, and chemical resistance .

Supramolecular Chemistry

Due to its ability to engage in hydrogen bonding and coordinate with metals, 3-Ethyl-1H-1,2,4-triazole is used in supramolecular assemblies. These structures have implications in the development of new materials and sensors .

Bioconjugation

Triazoles are often used in bioconjugation techniques due to their stability and biocompatibility. They can link biomolecules together or attach them to surfaces without disrupting their function .

Chemical Biology

In chemical biology, triazoles serve as probes or modulators of biological systems. They can be designed to interact with specific enzymes or receptors within cells to study or influence biological processes .

Fluorescent Imaging

Some triazole compounds exhibit fluorescent properties, making them useful for imaging applications in biological research. They can be used as markers to visualize cellular components or track biological molecules .

Materials Science

The incorporation of triazole rings into materials can lead to the development of novel materials with unique properties such as enhanced conductivity or photoreactivity .

Mechanism of Action

Target of Action

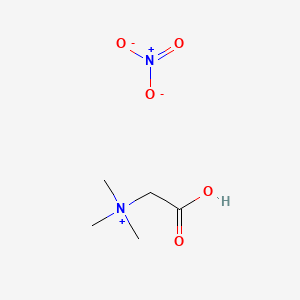

For instance, 1,2,3-triazole derivatives have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities . These enzymes play a crucial role in neurotransmission, and their inhibition can lead to various physiological effects.

Mode of Action

The triazole ring is known to interact with the amino acids present in the active site of various receptors, involving various interactions like electrostatic interaction, pi-anion interaction, hydrogen bonding, and van der waals interaction . This interaction can lead to changes in the receptor’s function, affecting the physiological processes it controls.

Biochemical Pathways

Triazole derivatives have been reported to exert anticancer effects through different modes of actions, including inhibition of enzymes such as carbonic anhydrases (cas), thymidylate synthase (ts), aromatase, tryptophan, 2,3-dioxygenase (tdo), vascular endothelial growth factor receptor (vegfr), and epidermal growth factor receptor (egfr), which play a role in the progression of cancer .

Pharmacokinetics

It is known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Triazole derivatives have been reported to have various pharmacological properties such as anticancer, antimicrobial, anti-inflammatory, antitubercular, anti-hiv, and antiviral effects .

Action Environment

It is known that triazole compounds are generally stable and inert, which allows them to maintain their activity in various environments .

properties

IUPAC Name |

5-ethyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-2-4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIPHBYZUMQFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225058 | |

| Record name | 3-Ethyl-1,2,4(1H)-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7411-16-7 | |

| Record name | 3-Ethyl-1,2,4(1H)-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-1,2,4(1H)-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 3-ethyl-1H-1,2,4-triazole-5(4H)-thione and its derivatives?

A: 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound with a five-membered ring containing three nitrogen atoms and a thione group. Research indicates that it exists predominantly in the thione tautomeric form in the solid state. [] Derivatives of this compound often involve substitutions at the 4-position of the triazole ring, typically with arylidene groups. For example, in one study, 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione was reacted with 2-methylbenzaldehyde to yield 3-Ethyl-4-[(E)-2-methylbenzylideneamino]-1H-1,2,4-triazole-5(4H)-thione. [] This derivatization strategy allows for the introduction of various functional groups and the exploration of their impact on the compound's properties.

Q2: How does the structure of 3-ethyl-1H-1,2,4-triazole-5(4H)-thione derivatives influence their crystal packing?

A: The crystal structures of these compounds are significantly influenced by the substituents on the triazole ring. Studies employing single-crystal X-ray diffraction reveal that these compounds can form diverse supramolecular architectures. For instance, in the crystal structure of 4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-ethyl-1H-1,2,4-triazole-5(4H)-thione, researchers observed the formation of cyclic dimers through N—H⋯S hydrogen bonds. [] These dimers are further connected via weak π–π interactions between the benzene rings, highlighting the role of intermolecular interactions in the solid-state organization of these compounds.

Q3: Can 3-ethyl-1H-1,2,4-triazole-5(4H)-thione be used in the synthesis of other valuable compounds?

A: Yes, research demonstrates that 3-ethyl-1H-1,2,4-triazole-5(4H)-thione can act as a reagent in multicomponent reactions to generate structurally diverse molecules. A study illustrated its utility in a three-component reaction with triphenylphosphine and dialkyl acetylenedicarboxylates to synthesize phosphorus ylides. [] This reaction proceeds with high yields and provides access to highly functionalized phosphorus ylides, showcasing the potential of this triazole derivative in synthetic organic chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine](/img/structure/B1630771.png)

![1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol](/img/structure/B1630773.png)